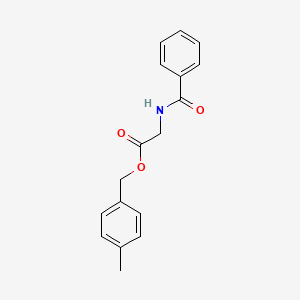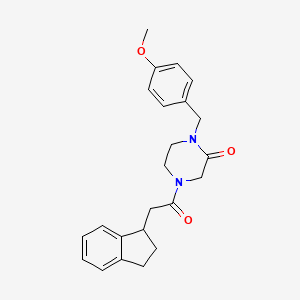
2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .
Synthesis Analysis
Pyrazines can be synthesized through various methods. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring have been synthesized . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .Molecular Structure Analysis
The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazine derivative would depend on its exact structure. For example, Ethyl 2-pyrazinecarboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 236.8±20.0 °C at 760 mmHg, and a flash point of 97.0±21.8 °C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate: has shown promising antimicrobial properties. Pyrazine derivatives, including this compound, have been evaluated for their effectiveness against various bacterial and fungal strains. Studies have demonstrated significant activity against pathogens such as Mycobacterium tuberculosis and Candida albicans, making it a potential candidate for developing new antimicrobial agents .
Anticancer Potential
Research has indicated that pyrazine derivatives possess anticancer properties. 2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has been studied for its cytotoxic effects on cancer cell lines. The compound’s ability to induce apoptosis and inhibit cell proliferation suggests its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazine derivatives have been well-documented. 2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has been investigated for its ability to reduce inflammation by inhibiting key inflammatory mediators. This makes it a promising candidate for treating inflammatory diseases such as arthritis .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. 2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has demonstrated significant antioxidant activity in various assays. This property is beneficial for preventing cellular damage and could be useful in developing treatments for diseases associated with oxidative stress .
Mecanismo De Acción
Direcciones Futuras
Due to the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . Future research will likely continue to explore their synthetic pathways and biological activities, and may lead to the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-11-3-5-12(6-4-11)14(18)10-20-15(19)13-9-16-7-8-17-13/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLOTBSFKQHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-({(3R*,4R*)-4-(hydroxymethyl)-1-[2-(methylthio)benzoyl]pyrrolidin-3-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5660641.png)

![9-(3-furoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660658.png)
![1-(methoxyacetyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B5660664.png)
![methyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5660670.png)
![2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1'-cyclopentane]-3-carbonitrile](/img/structure/B5660672.png)
![1-[(2-fluorophenyl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5660680.png)


![3-{2-[4-(3-methoxyphenyl)-2-methyl-3-oxo-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5660700.png)
![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[2-(4-methylbenzyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5660713.png)
![2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5660727.png)

